
Benzenamine, 2,2'-diselenobis[5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2,2’-diselenobis[5-methoxy-] is a chemical compound with the molecular formula C12H12N2Se2 It is a derivative of benzenamine, where two selenium atoms are incorporated into the structure, making it a unique organoselenium compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,2’-diselenobis[5-methoxy-] typically involves the reaction of 5-methoxybenzenamine with selenium reagents. One common method is the reaction of 5-methoxybenzenamine with selenium dioxide (SeO2) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times and higher yields. For example, the continuous flow synthesis of 2,2’-diselenobis(benzoic acid) derivatives has been reported, where water is used as a solvent, and the reaction time is as short as 90 seconds .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 2,2’-diselenobis[5-methoxy-] undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Substituted benzenamine derivatives.
Applications De Recherche Scientifique
Benzenamine, 2,2’-diselenobis[5-methoxy-] has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzenamine, 2,2’-diselenobis[5-methoxy-] involves its interaction with biological molecules through the selenium atoms. Selenium can form selenoenzymes, which play a role in redox reactions and antioxidant defense mechanisms. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, 2,2’-diselenobis[benzoic acid]
- Benzenamine, 2,2’-diselenobis[4-fluorobenzoic acid]
- Benzenamine, 2,2’-diselenobis[4-methoxybenzoic acid]
Uniqueness
Benzenamine, 2,2’-diselenobis[5-methoxy-] is unique due to the presence of methoxy groups on the benzene ring, which can influence its reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and potentially improve its pharmacokinetic properties compared to other similar compounds .
Propriétés
Numéro CAS |
63816-15-9 |
|---|---|
Formule moléculaire |
C14H16N2O2Se2 |
Poids moléculaire |
402.2 g/mol |
Nom IUPAC |
2-[(2-amino-4-methoxyphenyl)diselanyl]-5-methoxyaniline |
InChI |
InChI=1S/C14H16N2O2Se2/c1-17-9-3-5-13(11(15)7-9)19-20-14-6-4-10(18-2)8-12(14)16/h3-8H,15-16H2,1-2H3 |
Clé InChI |
YDJXHEXPNOLEFT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)[Se][Se]C2=C(C=C(C=C2)OC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



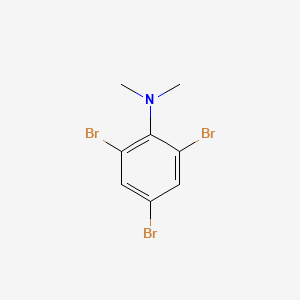
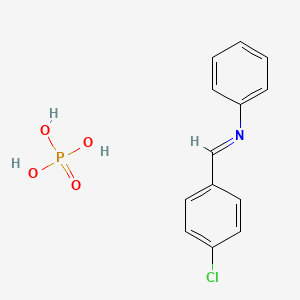

![3'-Methoxyspiro[fluorene-9,2'-oxirane]](/img/structure/B14509869.png)
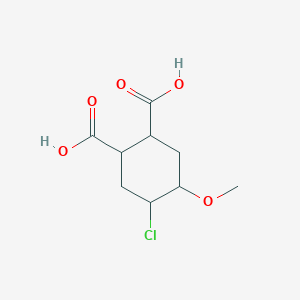
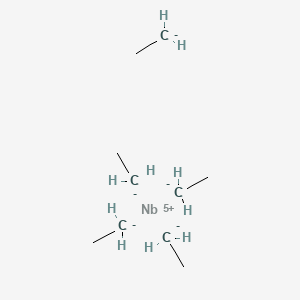
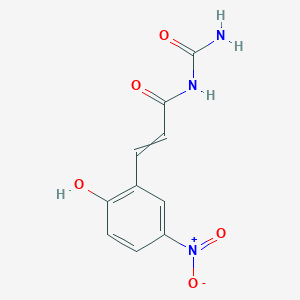
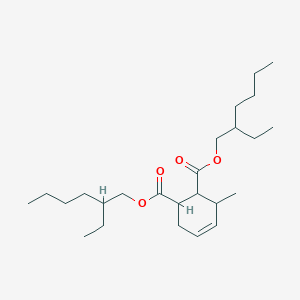
![S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate](/img/structure/B14509908.png)


![3,3'-[Sulfanediylbis(methylene)]bis(6-chloro-1,3-benzoxazol-2(3H)-one)](/img/structure/B14509920.png)

